molecular formula C21H21NO4 B6231972 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 2138239-36-6

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No.: B6231972
CAS No.: 2138239-36-6
M. Wt: 351.4
InChI Key:
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Description

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a synthetic organic compound with the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol . This compound is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclobutyl Group: The cyclobutyl group is introduced through a cyclization reaction involving a suitable cyclobutyl precursor.

    Coupling Reaction: The protected glycine derivative is then coupled with the cyclobutyl precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The cyclobutyl group adds rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the cyclobutyl and Fmoc groups, which confer specific steric and electronic properties. These features make it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required.

Properties

CAS No.

2138239-36-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4

Purity

95

Origin of Product

United States

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